5-((4-fluorobenzyl)oxy)-2-(hydroxymethyl)-1-(2-(indolin-1-yl)-2-oxoethyl)pyridin-4(1H)-one, with the CAS number 946380-48-9, is an organic compound notable for its complex structure and potential applications in medicinal chemistry. This compound has a molecular formula of CHFNO and a molecular weight of 408.4 g/mol. The presence of a fluorobenzyl group and an indoline moiety suggests potential biological activities, particularly in the realm of pharmacology.
5-((4-fluorobenzyl)oxy)-2-(hydroxymethyl)-1-(2-(indolin-1-yl)-2-oxoethyl)pyridin-4(1H)-one falls under the category of pyridinones, which are known for their diverse biological activities. This classification is significant as it indicates the potential for therapeutic applications.
The synthesis of 5-((4-fluorobenzyl)oxy)-2-(hydroxymethyl)-1-(2-(indolin-1-yl)-2-oxoethyl)pyridin-4(1H)-one typically involves several key steps:
The synthesis may require specific reagents such as bases (e.g., sodium hydride) and solvents (e.g., dimethylformamide). Reaction conditions such as temperature and time must be optimized to achieve high yields.
The molecular structure of 5-((4-fluorobenzyl)oxy)-2-(hydroxymethyl)-1-(2-(indolin-1-yl)-2-oxoethyl)pyridin-4(1H)-one features several functional groups that contribute to its chemical behavior:
The compound's structural formula can be represented using SMILES notation as O=C(Cn1cc(OCc2ccc(F)cc2)c(=O)cc1CO)N1CCc2ccccc21
.
The compound may undergo various chemical reactions, including:
Reactions should be conducted under controlled conditions to prevent side reactions, often employing catalysts or specific solvents to enhance yields.
The mechanism of action for 5-((4-fluorobenzyl)oxy)-2-(hydroxymethyl)-1-(2-(indolin-1-yl)-2-oxoethyl)pyridin-4(1H)-one may involve:
While specific data on its mechanism is limited, analogs in similar classes have demonstrated interactions with neurotransmitter receptors, indicating potential pharmacological relevance.
Currently available data does not specify detailed physical properties such as density or boiling point for this compound .
Chemical properties include:
5-((4-fluorobenzyl)oxy)-2-(hydroxymethyl)-1-(2-(indolin-1-yl)-2-oxoethyl)pyridin-4(1H)-one holds potential applications in:
CAS No.: 180854-04-0
CAS No.: 16655-63-3
CAS No.: 137592-04-2
CAS No.: 72667-55-1
CAS No.: 137592-03-1
CAS No.: 17581-52-1